molecular formula C18H13NO4 B5172893 prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate

prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate

Cat. No.: B5172893
M. Wt: 307.3 g/mol
InChI Key: VHTAGUCWYYOROP-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a complex organic compound that features a prop-2-yn-1-yl group attached to a 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate moiety

Properties

IUPAC Name

prop-2-ynyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-2-11-23-15(20)9-10-19-17(21)13-7-3-5-12-6-4-8-14(16(12)13)18(19)22/h1,3-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTAGUCWYYOROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate typically involves the reaction of prop-2-yn-1-ol with 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the ester group can undergo hydrolysis to release the active benzo[de]isoquinolin-2(3H)-yl)propanoic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is unique due to its combination of an alkyne group and a benzo[de]isoquinolin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

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